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molecular formula C13H10N6O B8681506 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide

2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide

Cat. No. B8681506
M. Wt: 266.26 g/mol
InChI Key: BYXWKYASLJVJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

To a solution of 2-phenyl-pyrimidine-5-carboxylic acid (300 mg, 1.5 mmol) in DCM (10 mL) is added 1-[3-(dimethylamino)propyl-3-ethylcarbodiimide (316 mg, 1.65 mmol) and N-hydroxybenzotriazole (223 mg, 1.65 mmol) at rt and the mixture is stirred for 10 min. 4-Amino-4H-1,2,4-triazole (252 mg, 3 mmol) is added and the mixture is stirred at rt for 3 days. The resulting precipitate is filtered, washed with DCM and water, and dried in vacuum oven at 40° C. overnight to afford 2-phenyl-pyrimidine-5-carboxylic acid [1,2,4]triazol-4-ylamide (270 mg) as a solid. MS: 267 (M+H); 1H NMR (300 MHz, DMSO): δ=7.59 (m, 3H), 8.50 (d, 2H), 8.84 (s, 2H), 9.36 (s, 2H). IC50=262.5 nM.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[CH:11][C:10]([C:13]([OH:15])=O)=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.[NH2:37][N:38]1[CH:42]=[N:41][N:40]=[CH:39]1>C(Cl)Cl>[N:41]1[N:40]=[CH:39][N:38]([NH:37][C:13]([C:10]2[CH:11]=[N:12][C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[N:8][CH:9]=2)=[O:15])[CH:42]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=C(C=N1)C(=O)O
Name
Quantity
316 mg
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
223 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
252 mg
Type
reactant
Smiles
NN1C=NN=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at rt for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with DCM and water
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N=1N=CN(C1)NC(=O)C=1C=NC(=NC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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